molecular formula C6H12N2O3 B3047823 Butanoic acid, 4-(acetylamino)-2-amino- CAS No. 14531-48-7

Butanoic acid, 4-(acetylamino)-2-amino-

Cat. No.: B3047823
CAS No.: 14531-48-7
M. Wt: 160.17 g/mol
InChI Key: YLZRFVZUZIJABA-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(acetylamino)-2-amino- (CAS 3025-96-5), also known as 4-acetamidobutanoic acid, is a branched-chain amino acid derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It features an acetylamino group (-NHCOCH₃) at position 4 and an amino group (-NH₂) at position 2 on the butanoic acid backbone. This compound is utilized in pharmaceutical research, particularly as a precursor for synthesizing heterocyclic compounds with demonstrated biological activities, such as imidazole and pyridazinone derivatives .

Properties

IUPAC Name

4-acetamido-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRFVZUZIJABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274290
Record name Butanoic acid, 4-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-48-7
Record name Butanoic acid, 4-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidobutanoic acid can be achieved through the acetylation of gamma-aminobutyric acid (GABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent over-acetylation .

Industrial Production Methods

Industrial production of 4-acetamidobutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-acetamidobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-acetamidobutanoic acid involves its interaction with biological molecules. As a derivative of GABA, it may interact with GABA receptors and influence neurotransmission. The acetyl group can also undergo hydrolysis, releasing acetic acid and the corresponding amine, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs, their functional groups, and applications:

Compound Name Molecular Formula Key Functional Groups Primary Application CAS Number Reference
Butanoic acid, 4-(acetylamino)-2-amino- C₆H₁₁NO₃ -NH₂ (position 2), -NHCOCH₃ (position 4) Pharmaceutical synthesis 3025-96-5
Glufosinate (2-amino-4-(hydroxymethylphosphinyl)butanoic acid) C₅H₁₂NO₄P -NH₂ (position 2), -PO(OH)CH₂OH (position 4) Herbicide (inhibits glutamine synthetase) 51276-47-2
N-Acetyl-DL-methionine (Imp. C(EP)) C₇H₁₃NO₃S -NHCOCH₃ (position 2), -SCH₃ (position 4) Pharmaceutical impurity/research 1115-47-5
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid C₁₂H₁₅NO₅S -NHCOC₆H₅ (position 2), -SO₂CH₃ (position 4) Research (biological activity studies) 115527-63-4
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ -O-C₆H₃ClCH₃ (phenoxy group, position 4) Herbicide (auxin mimic) 94-81-5

Research Findings and Data

Pharmaceutical Potential of the Target Compound

  • demonstrates that 4-(acetylamino)phenyl-substituted butanoic acid derivatives can form 6- or 5-membered heterocycles (e.g., thiadiazolo, imidazo-thiadiazole), which show promise in antimicrobial and anticancer research .
  • In contrast, N-acetyl-methionine derivatives (e.g., Imp. C(EP)) are primarily used as reference standards in pharmaceutical quality control .

Herbicidal Mechanisms of Analogs

  • Glufosinate disrupts nitrogen metabolism in plants by inhibiting glutamine synthetase, leading to ammonia accumulation and cell death .
  • Phenoxy-substituted analogs (MCPB, 2,4-DB) mimic auxin hormones, causing uncontrolled growth in broadleaf weeds .

Biological Activity

Butanoic acid, 4-(acetylamino)-2-amino-, also known by its CAS number 14531-48-7, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of butanoic acid, 4-(acetylamino)-2-amino- is C6H12N2O3. It features an acetylamino group and an amino group attached to a butanoic acid backbone, which influences its biological interactions.

The biological activity of butanoic acid derivatives often involves their interaction with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, participating in several biochemical pathways. Additionally, the compound's structure allows it to interact with proteins and enzymes, potentially modulating their activity. The specific pathways involved depend on the context of use in biological systems.

Antimicrobial Properties

Research indicates that butanoic acid derivatives exhibit antimicrobial activity against a range of pathogens. A study demonstrated that compounds similar to butanoic acid can inhibit bacterial growth by disrupting cell membrane integrity and function.

Anti-inflammatory Effects

Butanoic acid derivatives have shown potential anti-inflammatory effects in various models. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in immune cells, indicating a possible therapeutic role in inflammatory diseases .

Anticancer Activity

Preliminary studies highlight the anticancer properties of butanoic acid derivatives. For instance, one study reported that certain derivatives could induce apoptosis in cancer cell lines by activating caspase pathways . This suggests a potential application in cancer therapy.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of butanoic acid derivatives.
    • Method : In vitro testing against various bacterial strains.
    • Results : Significant inhibition was noted against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
  • Anti-inflammatory Response
    • Objective : To assess the anti-inflammatory effects of butanoic acid on macrophages.
    • Method : Treatment of macrophage cell lines with butanoic acid followed by cytokine measurement.
    • Results : A reduction in TNF-alpha and IL-6 levels was observed, indicating a dose-dependent anti-inflammatory effect.
  • Anticancer Screening
    • Objective : To investigate the apoptotic effects of butanoic acid derivatives on cancer cells.
    • Method : Treatment of human cancer cell lines with varying concentrations of the compound.
    • Results : Induction of apoptosis was confirmed through flow cytometry analysis, with IC50 values around 30 µM.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus100
Anti-inflammatoryMacrophage cell lineN/A
AnticancerHeLa cells30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanoic acid, 4-(acetylamino)-2-amino-
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